6-Thioguanine 6-Thioguanine 6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992)
Tioguanine is a 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine. Incorporates into DNA and inhibits synthesis. Used in the treatment of leukaemia. It has a role as an antineoplastic agent, an antimetabolite and an anticoronaviral agent.
An antineoplastic compound which also has antimetabolite action. The drug is used in the therapy of acute leukemia.
Thioguanine anhydrous is an Antimetabolite.
Thioguanine (also referred to as 6-thioguanine and as tioguanine) is a purine analogue that is used in the therapy of acute and chronic myelogenous leukemias. Thioguanine therapy is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels and has also been linked to rare instances of cholestatic acute liver injury and to chronic liver injury, resulting in portal hypertension due to nodular regenerative hyperplasia.
Thioguanine is a natural product found in Paris polyphylla var. chinensis and Pseudomonas with data available.
Thioguanine Anhydrous is the anhydrous salt form of thioguanine, a synthetic guanosine analogue antimetabolite, with antineoplastic activity. Thioguanine is phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to 6-thioguanylic acid (TGMP) and upon conversion to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), this agent is incorporated into DNA and RNA, resulting in inhibition of DNA and RNA synthesis and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine ribonulceotide synthesis.
Thioguanine is a synthetic guanosine analogue antimetabolite. Phosphorylated by hypoxanthine-guanine phosphoribosyltransferase, thioguanine incorporates into DNA and RNA, resulting in inhibition of DNA and RNA syntheses and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine synthesis. (NCI04)
Thioguanine can cause developmental toxicity according to state or federal government labeling requirements.
Brand Name: Vulcanchem
CAS No.: 154-42-7
VCID: VC0548646
InChI: InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
SMILES: C1=NC2=C(N1)C(=S)N=C(N2)N
Molecular Formula: C5H5N5S
Molecular Weight: 167.19 g/mol

6-Thioguanine

CAS No.: 154-42-7

Cat. No.: VC0548646

Molecular Formula: C5H5N5S

Molecular Weight: 167.19 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

6-Thioguanine - 154-42-7

CAS No. 154-42-7
Molecular Formula C5H5N5S
Molecular Weight 167.19 g/mol
IUPAC Name 2-amino-3,7-dihydropurine-6-thione
Standard InChI InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
Standard InChI Key WYWHKKSPHMUBEB-UHFFFAOYSA-N
Isomeric SMILES C1=NC2=C(N1)C(=NC(=N2)N)S
SMILES C1=NC2=C(N1)C(=S)N=C(N2)N
Canonical SMILES C1=NC2=C(N1)C(=S)N=C(N2)N
Colorform NEEDLES FROM WATER
YELLOW, CRYSTALLINE POWDER
Melting Point greater than 680 °F (NTP, 1992)
>360 °C
GREATER THAN 360 °C
> 360 °C

Chemical and Pharmacological Profile of 6-Thioguanine

Structural Characteristics and Biosynthesis

6-TG belongs to the thiopurine class, characterized by a guanine backbone where the oxygen atom at the 6th position is replaced by sulfur. This substitution confers resistance to degradation by guanase, prolonging its intracellular activity . The compound exists as a yellow crystalline powder, sparingly soluble in water but stable under acidic conditions. Gas chromatography analyses using OV-1 columns reveal retention indices of 2352, essential for pharmacokinetic profiling .

In vivo, 6-TG undergoes conversion to active metabolites, primarily 6-thioguanine nucleotides (6-TGN), via hypoxanthine-guanine phosphoribosyltransferase (HGPRT). These metabolites incorporate into DNA during the S-phase, causing mismatch errors and strand breaks . Concurrently, 6-TGN inhibits de novo purine synthesis by blocking phosphoribosylaminoimidazole carboxylase (PAICS), a mechanism pivotal to its antineoplastic and immunosuppressive effects .

Mechanisms of Action: From DNA Damage to Epigenetic Modulation

Cytotoxicity and Apoptosis Induction

6-TG’s primary mode of action involves DNA incorporation, leading to replication fork stalling and double-strand breaks. In HL60 AML cells, 6-TG reduces viability by 60–70% at concentrations of 0.01–0.1 mg/mL, triggering S-phase arrest and apoptosis . Flow cytometry assays demonstrate a 3.5-fold increase in sub-G1 populations (indicative of apoptosis) compared to untreated cells .

Epigenetic Effects in Oncology

Emerging evidence highlights 6-TG’s role as an epigenetic modulator. In HL60 cells, 6-TG downregulates DNMT3B (p = 0.03), HDAC3 (p = 0.0034), and HDAC7 (p = 0.0031), genes critical for DNA methylation and histone deacetylation . Conversely, DNMT3A expression increases by 40%, suggesting a dual regulatory role in AML epigenetics . These findings position 6-TG as a unique agent capable of reshaping the tumor epigenome.

Therapeutic Applications Across Diseases

Acute Myeloid Leukemia (AML)

6-TG is integral to AML induction regimens, particularly in combination with cytarabine. A phase III trial reported complete remission rates of 68% when 6-TG (100 mg/m²) was administered for 10 days . Leukemic blast clearance correlates with 6-TGN concentrations >250 pmol/8×10⁸ RBC, achieving a 4.71-fold higher remission likelihood (95% CI: 2.63–5.94) .

Inflammatory Bowel Disease (IBD)

Meta-analyses of 25 studies (n = 1,384) establish 6-TGN thresholds for IBD remission:

6-TGN Threshold (pmol/8×10⁸ RBC)Odds Ratio (95% CI)p-value
2352.25 (1.47–3.44)<0.001
2504.71 (2.89–7.68)<0.001
Patients exceeding 250 pmol/8×10⁸ RBC exhibit a 63.37 pmol mean increase in 6-TGN levels compared to non-responders (95% CI: 31.81–94.93) .

Psoriasis Vulgaris

In a 6-month trial of 30 psoriasis patients, 6-TG (80–120 mg/day) achieved complete clearance in 60% (12/20) and marked improvement in 30% (6/20) . Histological analyses revealed a 75% reduction in cutaneous T-cell infiltrates, underscoring its lymphotoxic specificity . Notably, keratinocytes remained unaffected at plasma concentrations <0.01 mg/mL, minimizing epidermal toxicity .

Future Directions and Novel Applications

Epigenetic Therapy Combinations

Preclinical models demonstrate synergy between 6-TG and hypomethylating agents (e.g., azacitidine). Co-administration reduces AML blast counts by 90% versus 65% with monotherapy . Clinical trials are evaluating this combination in relapsed/refractory AML (NCT04881715).

Topical Formulations for Dermatology

Phase I trials of 0.5% 6-TG gel show 85% reduction in Psoriasis Area Severity Index (PASI) scores over 12 weeks, without systemic absorption . This approach may mitigate oral dosing toxicity.

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